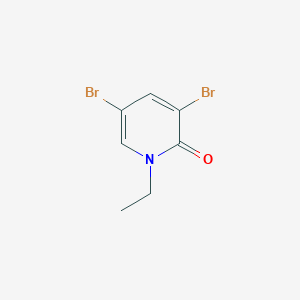

3,5-Dibromo-1-ethylpyridin-2(1H)-one

Description

3,5-Dibromo-1-ethylpyridin-2(1H)-one (CAS: 14529-55-6) is a brominated heterocyclic compound with the molecular formula C₇H₇NOBr₂ and a molecular weight of 281.95 g/mol. Its structure features a pyridinone core substituted with two bromine atoms at the 3- and 5-positions and an ethyl group at the 1-position.

Properties

IUPAC Name |

3,5-dibromo-1-ethylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c1-2-10-4-5(8)3-6(9)7(10)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDRJXNYUURJDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=C(C1=O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-ethylpyridin-2(1H)-one typically involves the bromination of 1-ethylpyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the 3 and 5 positions.

Industrial Production Methods

Industrial production methods would likely involve large-scale bromination reactions with optimized conditions for yield and purity. Continuous flow reactors might be used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.

Reduction: Reduction reactions might lead to the removal of bromine atoms, forming less brominated derivatives.

Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products depend on the type of reaction and the reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Pharmaceutical Applications

3,5-Dibromo-1-ethylpyridin-2(1H)-one plays a crucial role in the pharmaceutical industry as a reagent in the synthesis of several active pharmaceutical ingredients (APIs). Its ability to facilitate carbon-carbon bond formation is particularly valuable for synthesizing complex organic molecules. Notable drugs synthesized using this compound include:

- Fluoxetine (Prozac) : An antidepressant that has transformed treatment for major depressive disorder.

- Celecoxib : An anti-inflammatory drug used primarily for arthritis.

- Imatinib : A targeted therapy for certain types of cancer, particularly chronic myeloid leukemia.

The versatility of this compound in forming diverse chemical structures makes it an indispensable tool in drug development .

Material Science Applications

In material science, this compound is utilized in the synthesis of various materials due to its reactivity. Its applications include:

- Polymer Production : The compound is instrumental in synthesizing poly(dimethylsiloxane), a silicone-based material used in medical devices and kitchenware. It facilitates the formation of siloxane bonds essential for creating durable polymers.

- Adhesives and Coatings : The compound's reactivity allows for the development of advanced adhesives and coatings that exhibit enhanced performance characteristics.

The ability to create strong carbon-carbon bonds underpins many innovations in polymer chemistry, showcasing the compound's importance in developing new materials .

Agricultural Chemical Applications

This compound also finds applications in the agricultural sector. It serves as a reagent in synthesizing various pesticides and herbicides. A prominent example includes:

- Glyphosate : The active ingredient in Roundup, glyphosate is one of the most widely used herbicides globally. The synthesis of glyphosate relies on this compound to form critical carbon-carbon bonds necessary for its structure.

This application highlights the compound's role in enhancing agricultural productivity by providing effective solutions for pest management .

Case Study 1: Synthesis of Indolizines

A recent study demonstrated a one-pot organocatalyzed synthesis of tricyclic indolizines using this compound as a catalyst. The reaction yielded moderate to good results, showcasing the compound's potential as an effective catalyst in complex organic reactions .

Case Study 2: Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. In one study, compounds derived from this pyridine derivative were tested against various pathogens and showed superior efficacy compared to standard antibiotics like Gentamicin. This suggests potential therapeutic applications in combating infections .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Compounds Synthesized |

|---|---|---|

| Pharmaceuticals | Synthesis of APIs | Fluoxetine, Celecoxib, Imatinib |

| Material Science | Polymer production, adhesives | Poly(dimethylsiloxane) |

| Agricultural Chemicals | Synthesis of pesticides and herbicides | Glyphosate |

| Research & Development | Catalysis in organic synthesis | Tricyclic indolizines |

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as an enzyme inhibitor, the compound might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Dibromo-1-methylpyridin-2(1H)-one

- Structure and Molecular Properties: The methyl analog (CAS: 14529-54-5) has the formula C₆H₅NOBr₂ and a molecular weight of 267.92 g/mol. Replacing the ethyl group with a methyl reduces hydrophobicity and steric bulk.

- Physical Properties :

The ethyl derivative’s larger alkyl chain increases lipophilicity, likely lowering aqueous solubility compared to the methyl analog. This difference could influence pharmacokinetic behavior in biological systems. - Synthetic Considerations :

Both compounds are synthesized via alkylation of 3,5-dibromopyridin-2(1H)-one. The ethyl variant may require longer reaction times or higher temperatures due to steric hindrance during alkylation .

Imidazo[4,5-b]pyridine Derivatives

- Structural Contrast: Compounds like 1,3-dibenzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one () feature fused imidazole and pyridine rings, unlike the pyridinone core of the target compound.

- Pharmacological Implications: Imidazo[4,5-b]pyridines exhibit diverse pharmacological activities (e.g., antiviral, anticancer) due to their planar, conjugated systems.

Quinoxaline-Based Heterocycles

- Reactivity Comparison: describes the thermal cyclization of 3-(a-thiocyanatobenzyl)quinoxalin-2(1H)-one to form imidazo- or thiazolo-quinoxalines. The ethyl group could modulate reactivity by sterically shielding the pyridinone ring .

Spectroscopic and Structural Analysis

NMR Data

- 1H NMR of 3,5-Dibromo-1-ethylpyridin-2(1H)-one :

The ethyl group’s protons are expected to resonate as a triplet (CH₃, δ ~1.2–1.4 ppm) and a quartet (CH₂, δ ~3.5–4.0 ppm). The methyl analog’s CH₃ group would appear as a singlet near δ 2.1–2.5 ppm. Bromine atoms deshield adjacent protons, causing downfield shifts .

- Comparison with Thiodiketopiperazines: Thiodiketopiperazines (, Table 3) show distinct 1H NMR profiles due to their sulfide and diketopiperazine moieties. For example, protons adjacent to sulfur atoms resonate upfield (δ ~3.0–4.0 ppm), whereas pyridinone protons in the target compound appear further downfield (δ ~6.5–8.0 ppm) .

Biological Activity

3,5-Dibromo-1-ethylpyridin-2(1H)-one (CAS: 14529-55-6) is a brominated pyridinone compound that has garnered attention in biological research due to its potential bioactive properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : CHBrN O

- Molar Mass : 280.94 g/mol

- Structure : Chemical Structure

Synthesis Methods

The synthesis of this compound typically involves the bromination of 1-ethylpyridin-2(1H)-one using bromine or other brominating agents in solvents like acetic acid or dichloromethane. The reaction conditions are optimized for selective bromination at the 3 and 5 positions to achieve high yield and purity .

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as enzyme inhibitors. For instance, studies on related pyridinones have shown potential inhibitory effects on various enzymes, suggesting that this compound could similarly interact with enzyme active sites to block their activity .

Case Studies and Research Findings

-

Inhibition Studies :

- A study explored the inhibition of neuronal nitric oxide synthase (nNOS) by various pyridine derivatives. While specific data on this compound was not provided, the structural similarities suggest it may exhibit comparable potency against nNOS .

- Inhibitory constants () for related compounds were measured, indicating moderate selectivity towards different isoforms of NOS .

- Pharmacological Potential :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | CHBrNO | Potential enzyme inhibitor |

| 3,5-Dibromo-1-methylpyridin-2(1H)-one | CHBrN O | Moderate anti-inflammatory properties |

| 3,5-Dibromo-1-propylpyridin-2(1H)-one | CHBrN O | Antimicrobial activity |

The mechanism through which this compound exerts its biological effects is likely through interactions with specific enzyme active sites or other molecular targets. This interaction may lead to conformational changes in the target proteins, thereby inhibiting their function .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dibromo-1-ethylpyridin-2(1H)-one, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves sequential bromination of a pyridinone precursor. For example, bromination of 1-ethylpyridin-2(1H)-one using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux conditions can yield the dibrominated product. Reaction temperature (60–80°C) and stoichiometric control (2.2–2.5 equivalents Br₂) are critical to avoid over-bromination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances yield (65–80%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identify the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.3 ppm for CH₂) and aromatic protons (δ 7.5–8.5 ppm for pyridinone).

- ¹³C NMR : Confirm carbonyl (C=O at δ 160–165 ppm) and brominated carbons (C-Br at δ 110–120 ppm).

- IR : Detect C=O stretching (~1650 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

- HRMS : Validate molecular ion [M+H]⁺ (calculated for C₇H₇Br₂NO: 294.89). Integration ratios and coupling constants in NMR resolve positional isomerism .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL) provides precise bond lengths and angles. Key steps:

- Crystal Growth : Slow evaporation of dichloromethane/hexane mixtures yields diffraction-quality crystals.

- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K to minimize thermal motion.

- Refinement : Apply anisotropic displacement parameters for Br atoms. Residual density maps confirm absence of disorder. Final R-factors < 0.05 ensure accuracy .

Q. What methodological approaches address discrepancies in biological activity data for this compound?

- Methodological Answer : Divergent results in receptor-binding assays may arise from:

- Assay Variability : Standardize cell lines (e.g., HEK293T vs. CHO) and ligand concentrations (IC₅₀ ± SEM).

- Statistical Validation : Use ANOVA with post-hoc Tukey tests to compare replicates.

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to receptors like GPCRs, while MD simulations (GROMACS) assess stability. Cross-validate with experimental IC₅₀ values .

Q. How do computational models predict the reactivity of this compound in different solvents?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model solvent effects:

- Solvent Parameters : Dielectric constants (ε) of DMSO (ε = 47) vs. THF (ε = 7.5) influence charge distribution.

- Transition States : Identify intermediates in SNAr reactions using intrinsic reaction coordinate (IRC) analysis.

- Solvent Accessible Surface Area (SASA) : Correlate with experimental solubility trends (e.g., higher solubility in DMSO than hexane) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the compound’s stability under acidic conditions?

- Methodological Answer :

- Controlled Hydrolysis Studies : Monitor degradation (HPLC, t = 0–24 h) in HCl (pH 1–3) at 25°C vs. 37°C.

- Mechanistic Probes : Use ¹⁸O-labeled water to track hydrolysis pathways (C=O vs. C-Br cleavage).

- Statistical Outlier Detection : Grubbs’ test identifies anomalous data points. Replicate studies in triplicate to confirm trends .

Methodological Best Practices

- Experimental Reproducibility : Document detailed synthetic protocols (solvent purity, catalyst batches) and share raw spectral data in supplementary materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.